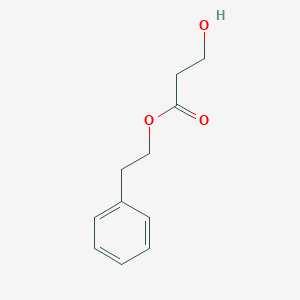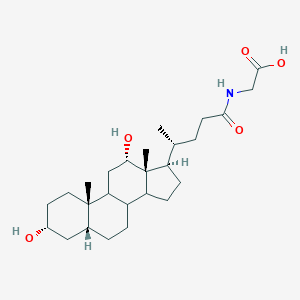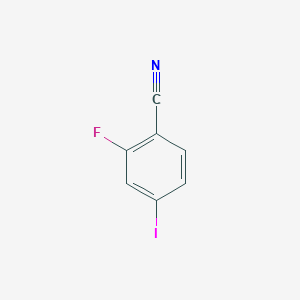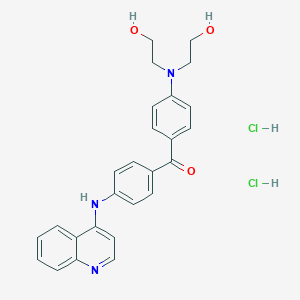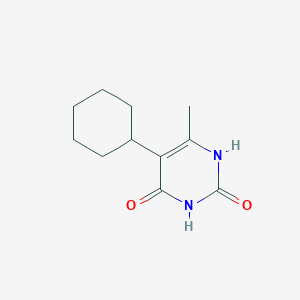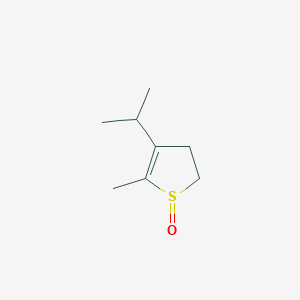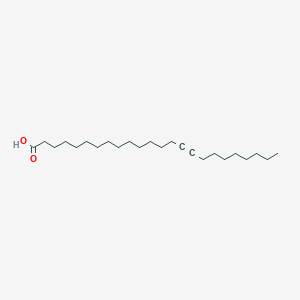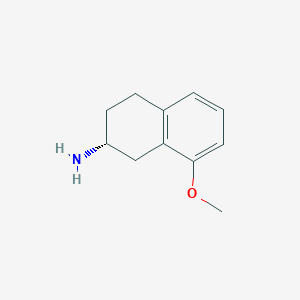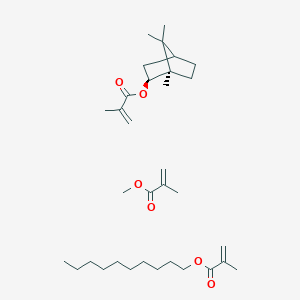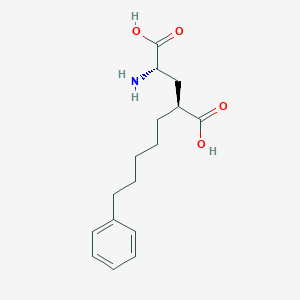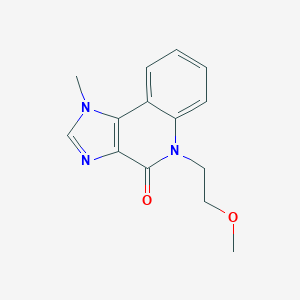
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- is a heterocyclic compound that exhibits various biological activities. It has been extensively studied for its potential applications in medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It exhibits various biological activities, including anticancer, antifungal, antiviral, and antibacterial properties. It has also been shown to have potential as an anti-inflammatory and antioxidant agent.
Mécanisme D'action
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- is not fully understood. However, it has been suggested that it may exert its biological activities by interacting with various cellular targets, including enzymes and receptors. For example, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription.
Effets Biochimiques Et Physiologiques
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. It has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- in lab experiments is its broad range of biological activities. It can be used to study various cellular processes, including DNA replication and transcription, apoptosis, and inflammation. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
Orientations Futures
There are several future directions for research on 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl-. One area of research is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Another area of research is the investigation of the molecular targets of this compound and the elucidation of its mechanism of action. Additionally, this compound may have potential applications in the treatment of various diseases, including cancer, fungal infections, and bacterial infections.
Méthodes De Synthèse
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- can be achieved through several methods. One of the most commonly used methods is the condensation reaction between 2-aminobenzonitrile and ethyl 2-chloroacetate in the presence of a base. The resulting intermediate is then cyclized with formic acid to form the final product.
Propriétés
Numéro CAS |
133306-24-8 |
|---|---|
Nom du produit |
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- |
Formule moléculaire |
C14H15N3O2 |
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
5-(2-methoxyethyl)-1-methylimidazo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C14H15N3O2/c1-16-9-15-12-13(16)10-5-3-4-6-11(10)17(14(12)18)7-8-19-2/h3-6,9H,7-8H2,1-2H3 |
Clé InChI |
RNALUGIWZHGINR-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C3=CC=CC=C3N(C2=O)CCOC |
SMILES canonique |
CN1C=NC2=C1C3=CC=CC=C3N(C2=O)CCOC |
Autres numéros CAS |
133306-24-8 |
Synonymes |
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-meth yl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



